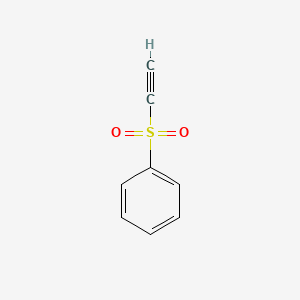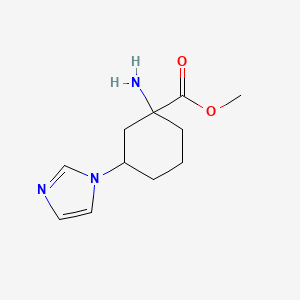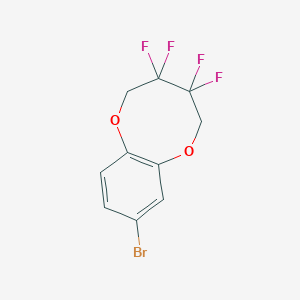
8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine: is a complex organic compound characterized by the presence of bromine and multiple fluorine atoms. This compound is notable for its unique structure, which includes a benzodioxocine ring system, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine typically involves multiple steps. One common method includes the reaction of 1,1,2,3-tetrafluoro-2-bromopropane with magnesium bromide to form 4-bromo-1,1,2,3-tetrafluorobutane. This intermediate is then reacted with hydrofluoric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and stringent reaction conditions to ensure high yield and purity. The process typically requires careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and high-performance polymers .
Mechanism of Action
The mechanism by which 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine exerts its effects involves interactions with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluoro-1-butene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol
Uniqueness: 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine stands out due to its benzodioxocine ring system, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H7BrF4O2 |
|---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
8-bromo-3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocine |
InChI |
InChI=1S/C10H7BrF4O2/c11-6-1-2-7-8(3-6)17-5-10(14,15)9(12,13)4-16-7/h1-3H,4-5H2 |
InChI Key |
WKAYWHZFEAVGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COC2=C(O1)C=CC(=C2)Br)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


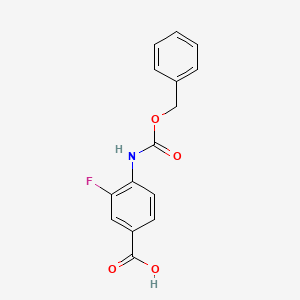
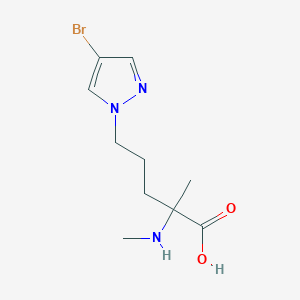
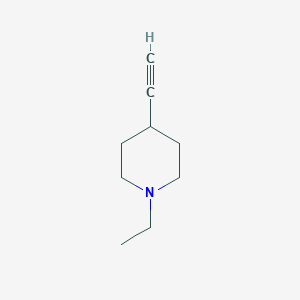
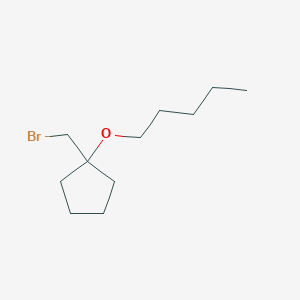
![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)
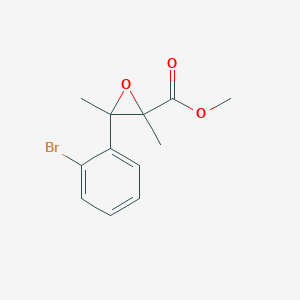

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
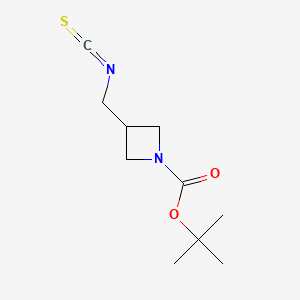
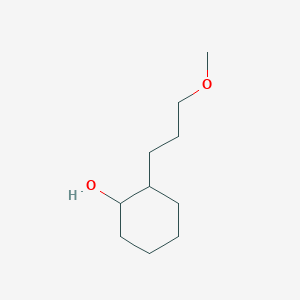
![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
